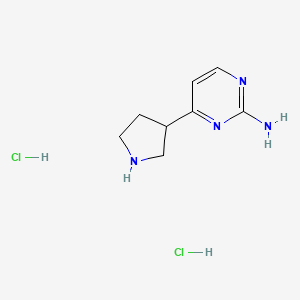

4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride

Description

4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine core substituted with a pyrrolidine moiety at the 4-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical applications. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, or modulators of enzymatic activity . The pyrrolidine ring introduces conformational rigidity, which can influence binding affinity and selectivity toward biological targets.

Properties

IUPAC Name |

4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-8-11-4-2-7(12-8)6-1-3-10-5-6;;/h2,4,6,10H,1,3,5H2,(H2,9,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNNDOFLTZTALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC(=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(aryl)-6-(4-(pyrrolidin-1-yl) phenyl) pyrimidin-2-amine (4a-4i)

To synthesize 4-(aryl)-6-(4-(pyrrolidin-1-yl) phenyl) pyrimidin-2-amine (4a-4i), (E)-1-(4-methoxyphenyl)-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one (7a) (0.005 mol) was dissolved in 10 ml of ethanol, and guanidine hydrochloride (0.005 mol) was added. To this mixture, alcoholic KOH (0.010 mol) was added, and the resulting solution was refluxed for 7 hours. After completion, as monitored by TLC (Hexane: Ethyl acetate, 80:20), the reaction mixture was poured over crushed ice, filtered, and recrystallized from ethanol to yield 9a. Compounds 9b to 9i were prepared similarly, as shown in Scheme 2.

Scheme 1: Synthesis of (E) -1-aryl-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one (3a-3i)

N

CHO

O

R

R1

R2

R3

Ethanol

KOH

1

2

N

O

R

R1

R2

R3

3a-3i

Scheme 2: Synthesis of 4-(aryl)-6-(4-(pyrrolidin-1-yl) phenyl) pyrimidin-2-amine (4a-4i)

N

O

R

R1

R2

R3

N

R

R1

R2

R3

N

N

NH2

Gaunidine HCl

alc.KOH

3a-3i

4a-4i

Detailed Synthesis Procedure for Intermediates

(E) -1-aryl-3-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one (3a-3i)

4-(pyrrolidin-1-yl)benzaldehyde (0.02 mol) and 4-methoxy acetophenone (0.02 mol) were mixed in a round-bottom flask with 50 ml ethanol. Aqueous ethanolic KOH (0.04 mol) was added, and the reaction mixture was stirred for 18-22 hours. After completion, monitored by TLC, the mixture was poured over crushed ice and acidified with 2 N HCl. The crude product was filtered, washed with water, and recrystallized from ethanol to yield 3a. Products 3b-3i were prepared by a similar procedure.

Spectroscopic Data

1H-NMR (3a): (CDCl3, δ ppm): 13.27 (s, 1H, OH), 7.96-7.92 (m, 2H, ArH), 7.59 (d, J=8.8 Hz, 2H, ArH), 7.49-7.44 (m, 2H), 7.02 (d, J=8.4 Hz, 1H, ArH), 6.93 (t, J=8.0 Hz, 1H, ArH), 6.58 (d, J=8.8 Hz, 2H, ArH), 3.40 (m, 4H, pyrrolidine N-CH2), 2.06 (m, 4H, Pyrrolidine CH2).

Mass (m/z) (3a): 294 (M+1).

IR (3a): (cm-1): 3400 (-OH), 1600 (-C=O).

1H-NMR (3b): (DMSO d6, δ ppm): 13.25 (s, 1H, -OH), 8.02 (1H, Ar-H), 7.96 (d, 1H, J=15.2 Hz, -CH=), 7.61-7.52 (3H, Ar-H), 7.34 (d, 1H, J=15.2 Hz, -CH=), 6.93-6.58 (3H, Ar-H), 3.53-3.33 (m, 4H, Pyrrolidine N-CH2), 2.09-2.02 (m, 4H, Pyrrolidine CH2).

Mass (m/z) (3b): 374, 372.

IR (3b): (cm-1): 3430 (-OH), 16030 (-C=O).

1H-NMR (4i): (DMSO-d6, δ ppm): 8.25-8.05 (m, 4H, Ar-H), 7.44 (s, 1H, Ar-H), 7.03-6.51 (m, 4H, Ar-H), 5.51 (s, 2H, NH2), 3.83 (s, 3H, OCH3), 3.36-3.29 (m, 4H, Pyrrolidine N-CH2), 2.09-1.91 (m, 4H, Pyrrolidine CH2).

Mass (m/z) (4i): 347 (M+1).

IR (4i): (cm-1): 3440 (NH2), 1600 (C=N), 1520 (C=C).

Physical Data

The table below shows the physical data of synthesized compounds, including yield and melting points.

| Compound | R | R1 | R2 | R3 | Yield % | Melting point (°C) |

|---|---|---|---|---|---|---|

| 3a | OH | H | H | H | 68 | 108-110 |

| 3b | OH | H | H | Br | 64 | 133-134 |

| 3c | OH | H | H | Cl | 65 | 118-120 |

| 3d | OH | H | CH3 | Cl | 67 | 122-124 |

| 3e | OH | Cl | H | Cl | 66 | 102-103 |

| 3f | OH | H | H | CH3 | 65 | 130-132 |

| 3g | H | H | Cl | H | 70 | 125-127 |

| 3h | H | H | Br | H | 62 | 109-110 |

| 3i | H | H | OCH3 | H | 60 | 110-112 |

| 4a | OH | H | H | H | 49 | 141-143 |

| 4b | OH | H | H | Br | 45 | 145-147 |

| 4c | OH | H | H | Cl | 45 | 155-157 |

| 4d | OH | H | CH3 | Cl | 46 | 160-162 |

| 4e | OH | Cl | H | Cl | 50 | 168-170 |

| 4f | OH | H | H | CH3 | 40 | 177-178 |

| 4g | H | H | Cl | H | 44 | 158-160 |

| 4h | H | H | Br | H | 52 | 130-131 |

| 4i | H | H | OCH3 | H | 48 | 138-140 |

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine or pyrrolidine rings.

Scientific Research Applications

4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: It is investigated for its potential therapeutic effects in various diseases, such as cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases or phosphodiesterases, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride with structurally or functionally related compounds.

Key Findings:

Structural Flexibility vs.

Solubility : The dihydrochloride salt form significantly enhances aqueous solubility relative to neutral analogs like 4-phenylpyrimidine-2-amine, facilitating in vitro assays .

Biological Activity: While 2-aminopyrimidine derivatives are well-documented in antiviral research, the pyrrolidine substitution in this compound may redirect activity toward kinase pathways, as seen in similar scaffolds .

Biological Activity

4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a pyrrolidine group, which influences its biological activity. The dihydrochloride form enhances solubility, making it suitable for pharmacological studies.

Anticancer Properties

Recent studies have highlighted the compound's role as a potent inhibitor of MAPK-interacting kinases (Mnks), which are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E). This phosphorylation plays a crucial role in various cancers, including acute myeloid leukemia (AML). The compound demonstrated significant anti-proliferative effects against MV4-11 AML cells, inducing apoptosis through down-regulation of anti-apoptotic proteins like Mcl-1 and cleavage of poly(ADP-ribose) polymerase (PARP) .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays have shown that derivatives related to pyrimidine structures can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Celecoxib | 0.04 | 0.04 |

| Derivative A | 0.05 | 0.03 |

| Derivative B | 0.06 | 0.02 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits Mnks, reducing eIF4E phosphorylation and subsequently affecting protein synthesis and cell survival pathways.

- Receptor Modulation : Binding to various receptors can modulate cellular signaling pathways, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have focused on the structural optimization of pyrimidine derivatives to enhance their biological activities:

- Study on Mnk Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit Mnk2, with promising results in reducing cell proliferation in AML models .

- Anti-inflammatory Screening : Various substituted pyrimidines were tested for their ability to inhibit COX enzymes, revealing significant anti-inflammatory potential .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis of this compound likely involves multi-step reactions, such as coupling pyrimidine precursors with pyrrolidine derivatives followed by salt formation. Key factors include:

- Temperature control : Elevated temperatures may accelerate coupling but risk side reactions (e.g., ring-opening in pyrrolidine) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while aqueous conditions aid dihydrochloride salt precipitation .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) or acid/base mediators can optimize intermediate steps .

Validate purity via HPLC (>95%) and NMR (e.g., δ ~2.8–3.5 ppm for pyrrolidine protons) .

How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Accelerated degradation studies : Expose the compound to pH 2–12 buffers and monitor decomposition via LC-MS . Acidic conditions may protonate the pyrimidine ring, while alkaline conditions could degrade the pyrrolidine moiety .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C suggests thermal stability) .

- Hygroscopicity testing : Assess moisture absorption in controlled humidity chambers to guide storage protocols .

What analytical techniques are most reliable for confirming the dihydrochloride salt form?

- Elemental analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., Cl⁻ ~23% w/w) .

- Ion chromatography : Quantify chloride ions released in solution .

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and HCl-associated broad bands (~2500 cm⁻¹) .

Advanced Research Questions

How can contradictory data on this compound’s biological activity (e.g., receptor binding vs. cellular assays) be resolved?

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics and fluorescence polarization to confirm cellular uptake .

- Dose-response curves : Compare EC₅₀ values across assays; discrepancies may arise from off-target interactions or solubility limits .

- Metabolite profiling : Identify degradation products (e.g., via HRMS ) that may interfere with activity .

What computational strategies predict the reactivity of the pyrrolidine-pyrimidine core in drug discovery contexts?

- Quantum mechanical (QM) modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) simulations : Simulate binding to target proteins (e.g., kinases) to prioritize synthetic analogs .

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~1.5–2.5) and cytochrome P450 interactions .

How should researchers design experiments to elucidate the role of the dihydrochloride counterion in solubility and bioavailability?

- Salt screening : Compare solubility in water and organic solvents (e.g., DMSO) against freebase forms .

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption; chloride ions may enhance paracellular transport .

- Pharmacokinetic studies : Monitor plasma concentrations in rodent models after oral vs. intravenous administration .

Methodological Guidance for Data Contradictions

How to address variability in reported IC₅₀ values across kinase inhibition studies?

- Standardize assay conditions : Control ATP concentration, pH, and temperature (e.g., 25°C vs. 37°C) .

- Use reference inhibitors : Include staurosporine or dasatinib as internal controls to calibrate activity .

- Kinase panel screening : Test against >50 kinases to identify selectivity outliers .

What strategies validate the compound’s stability in long-term biological assays?

- Stability-indicating assays : Combine HPLC-UV and LC-MS/MS to detect degradation products during incubation (e.g., 72 hours at 37°C) .

- Cryopreservation : Store stock solutions at –80°C with desiccants to prevent hydrolysis .

Application-Oriented Questions

How can this compound serve as a precursor for radiolabeled probes in imaging studies?

- Isotope labeling : Introduce ³H or ¹⁴C via catalytic tritiation or Sandmeyer reactions on the pyrimidine ring .

- PET tracer development : Synthesize ¹⁸F-labeled analogs using nucleophilic aromatic substitution .

What experimental approaches identify its metabolites in hepatic microsomal assays?

- Phase I metabolism : Incubate with human liver microsomes (HLM) and NADPH, then profile metabolites via UPLC-QTOF .

- CYP inhibition assays : Determine if metabolites inhibit CYP3A4/2D6 using luminescent substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.